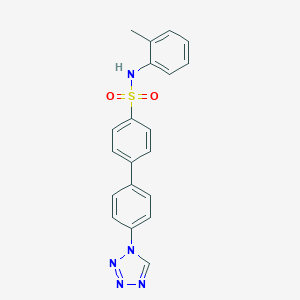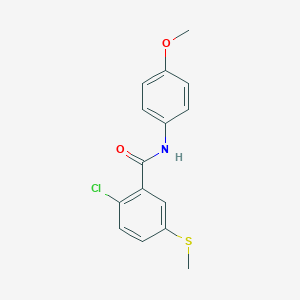
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide, also known as MTSBPS, is a chemical compound that has shown promising results in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is not fully understood. However, it has been suggested that N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in cancer invasion and metastasis. By inhibiting MMP activity, N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide may prevent cancer cell invasion and metastasis. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and cell cycle arrest. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Angiogenesis plays a crucial role in cancer growth and metastasis. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has several advantages for lab experiments. It has been shown to have a high degree of selectivity towards MMPs and COX-2, making it a potential therapeutic agent with fewer side effects. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have good stability and solubility in water, making it easy to handle in lab experiments. However, N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide. One potential direction is to study its potential use in combination with other chemotherapeutic agents to enhance its anti-tumor effects. Another direction is to study the effects of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide on other MMPs and COX isoforms to determine its selectivity and potential side effects. Further studies are also needed to determine the optimal dosage and administration route for N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in therapeutic applications. Finally, additional studies are needed to determine the potential toxicity and safety of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in vivo.
Synthesemethoden
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been synthesized using various methods, including the reaction of 2-methylphenylamine with 4-bromo-1-biphenylsulfonyl chloride, followed by the reaction with sodium azide in the presence of copper(I) iodide. Another method involves the reaction of 2-methylphenylamine with 4-bromo-1-biphenylsulfonyl chloride, followed by the reaction with sodium azide in the presence of copper(II) sulfate and sodium ascorbate. The yield of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide using these methods is around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C20H17N5O2S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N5O2S/c1-15-4-2-3-5-20(15)22-28(26,27)19-12-8-17(9-13-19)16-6-10-18(11-7-16)25-14-21-23-24-25/h2-14,22H,1H3 |
InChI-Schlüssel |
DVCPQCGSJXCQIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4 |
Kanonische SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)

![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)



![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

